

# 7-Fluoroquinazolin-2-amine chemical properties

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## Compound of Interest

Compound Name: 7-Fluoroquinazolin-2-amine

Cat. No.: B066806

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An In-depth Technical Guide on the Chemical Properties of **7-Fluoroquinazolin-2-amine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, and reactivity of **7-Fluoroquinazolin-2-amine**. It is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, drug discovery, and organic synthesis.

## Core Chemical Properties

**7-Fluoroquinazolin-2-amine** is a fluorinated derivative of the quinazoline heterocyclic system, which is a privileged scaffold in medicinal chemistry.<sup>[1]</sup> The presence of the fluorine atom and the amino group at key positions makes it a valuable and versatile building block for the synthesis of novel therapeutic agents, particularly in oncology and immunology.<sup>[2]</sup>

## Physical and Chemical Data

The following table summarizes the key physical and chemical properties of **7-Fluoroquinazolin-2-amine**.

Property	Value	Reference(s)
CAS Number	190274-01-2	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>8</sub> H <sub>6</sub> FN <sub>3</sub>	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	163.15 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Exact Mass	163.05500 Da	<a href="#">[3]</a>
Boiling Point	373.659 °C at 760 mmHg	<a href="#">[2]</a> <a href="#">[3]</a>
Flash Point	179.783 °C	<a href="#">[2]</a> <a href="#">[3]</a>
Density	1.401 g/cm <sup>3</sup>	<a href="#">[2]</a> <a href="#">[3]</a>
Refractive Index	1.69	<a href="#">[2]</a>
LogP	1.93230	<a href="#">[3]</a>
Polar Surface Area	51.80 Å <sup>2</sup>	<a href="#">[3]</a>
Melting Point	Not Available	<a href="#">[2]</a>
Solubility	Not Available	<a href="#">[2]</a>
Appearance	Not Available	<a href="#">[2]</a>

## Spectroscopic Properties

While specific experimental spectra for **7-Fluoroquinazolin-2-amine** are not readily available in the cited literature, the expected spectroscopic features can be predicted based on its functional groups.

### Infrared (IR) Spectroscopy

The IR spectrum of **7-Fluoroquinazolin-2-amine** is expected to show characteristic absorption bands corresponding to its primary aromatic amine and fluoro-substituted quinazoline structure.

Functional Group	Expected Absorption Range (cm <sup>-1</sup> )	Vibration Type	Reference(s)
Primary Amine (N-H)	3400–3250 (two bands)	Asymmetric & Symmetric Stretch	[5]
Primary Amine (N-H)	1650–1580	Bending (Scissoring)	[5]
Aromatic C-H	3100–3000	Stretch	[6]
C=N (Quinazoline Ring)	~1620–1580	Stretch	
Aromatic C=C	~1600 and 1500–1400	Ring Stretch	[6]
Aromatic C-N	1335–1250	Stretch	[5]
C-F	~1250–1000	Stretch	
N-H	910–665 (broad)	Wag	[5]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific <sup>1</sup>H NMR and <sup>13</sup>C NMR spectral data for **7-Fluoroquinazolin-2-amine** are not provided in the search results. The spectra would be complex due to the fused aromatic system and the influence of the fluorine atom, which would cause characteristic splitting patterns in both proton and carbon spectra.

## Mass Spectrometry (MS)

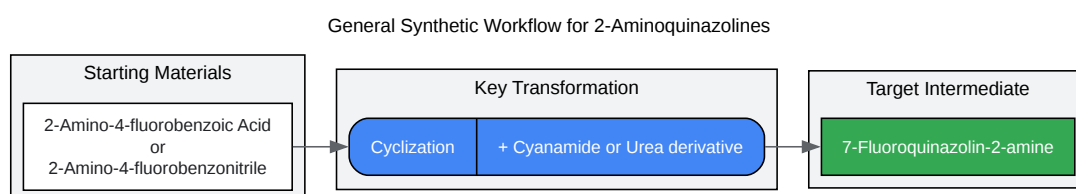
The exact mass of **7-Fluoroquinazolin-2-amine** is 163.05500 Da.[3] High-resolution mass spectrometry (HRMS) should confirm this molecular weight with high accuracy.

## Synthesis and Reactivity

**7-Fluoroquinazolin-2-amine** is primarily utilized as a synthetic intermediate.[2] While a specific, detailed protocol for its synthesis is not available, a general pathway can be inferred from established methods for synthesizing quinazoline derivatives.

## General Synthetic Approach

The synthesis of 2-aminoquinazolines often involves the cyclization of appropriately substituted anthranilic acid derivatives or 2-aminobenzonitriles.[7] A plausible synthetic route could start from 2-amino-4-fluorobenzoic acid or a related compound, followed by cyclization to form the quinazoline core.

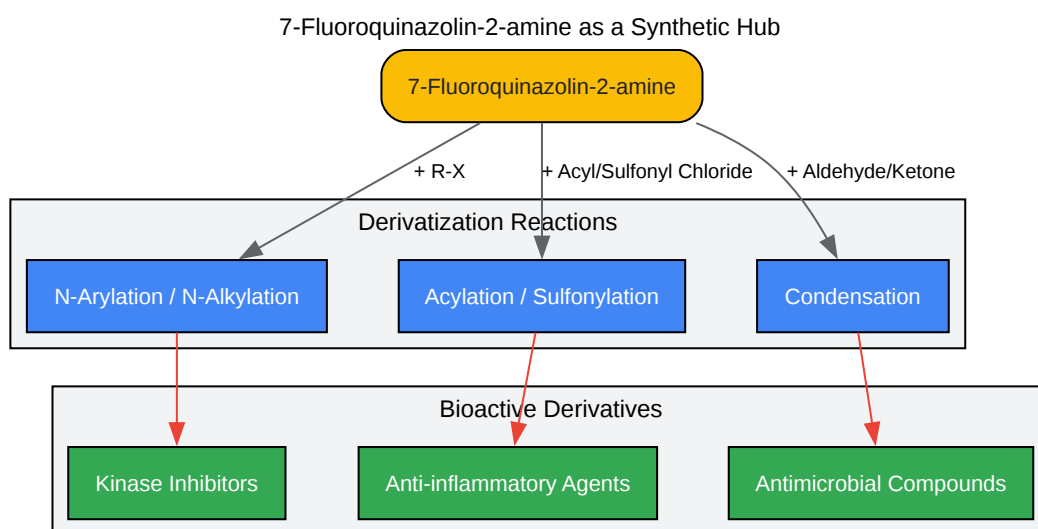


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Caption: Plausible synthetic pathway for **7-Fluoroquinazolin-2-amine**.

## Reactivity and Role as a Synthetic Intermediate

The chemical reactivity of **7-Fluoroquinazolin-2-amine** is centered around the nucleophilic amino group at the C2 position. This group can readily participate in various reactions, such as N-alkylation, N-acylation, and transition metal-catalyzed cross-coupling reactions, to introduce diverse substituents. This makes it a crucial building block for creating libraries of quinazoline derivatives for drug discovery programs.[2]



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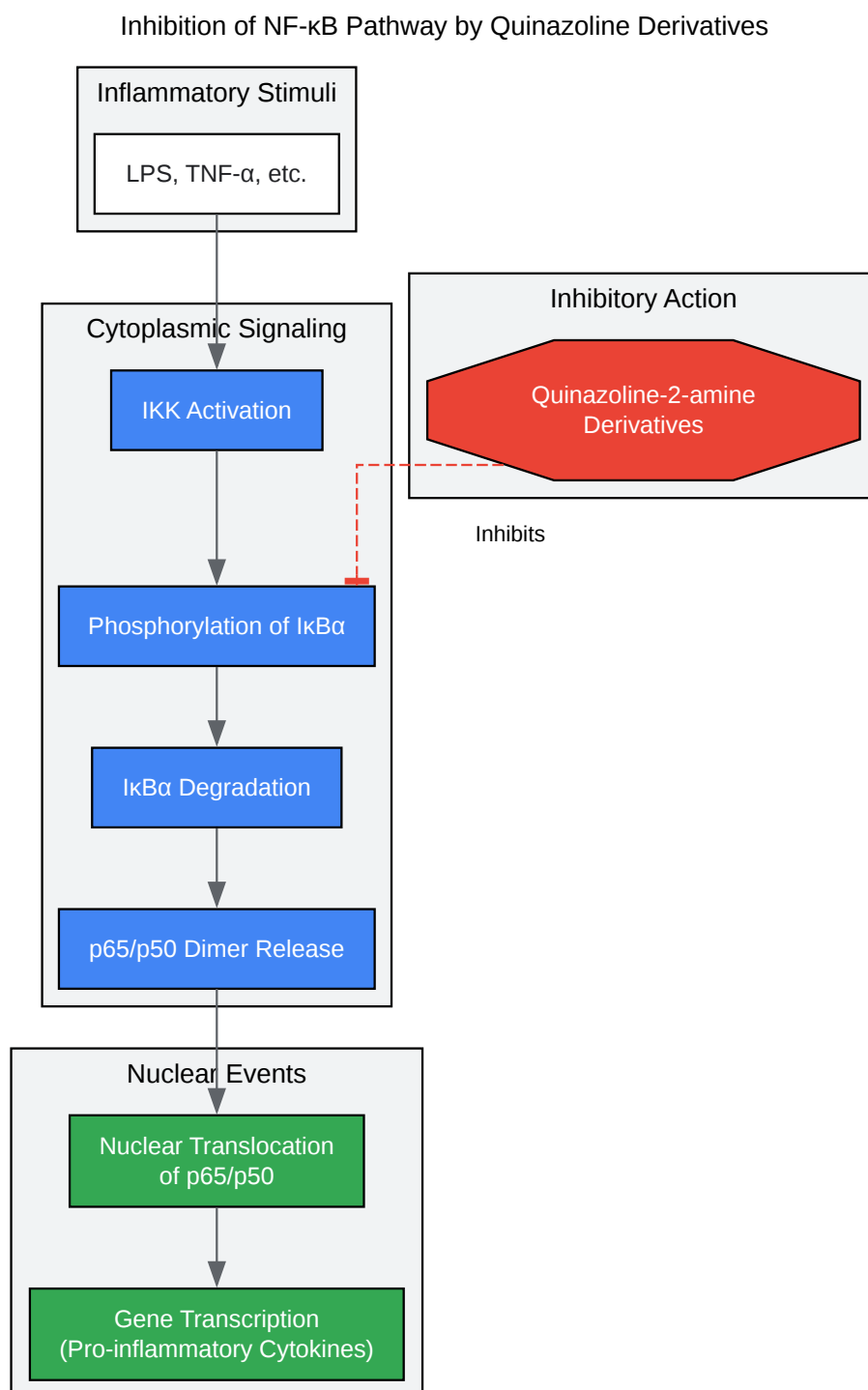
Caption: Role as a key intermediate in synthesizing diverse derivatives.

## Biological Activity and Applications

The quinazoline scaffold is prevalent in numerous FDA-approved drugs, particularly kinase inhibitors used in cancer therapy.[8] Derivatives of **7-Fluoroquinazolin-2-amine** are investigated for a wide range of therapeutic applications.

- **Anticancer Activity:** Quinazolin-2-amine derivatives have been discovered as potent inhibitors of ROR1 pseudokinase, showing efficacy against triple-negative breast cancer in preclinical models.[9]
- **Anti-inflammatory Activity:** Fluorine-substituted benzo[h]quinazoline-2-amine derivatives have demonstrated potential as anti-inflammatory agents by inhibiting the NF-κB signaling

pathway.[10] These compounds were shown to reduce the phosphorylation of I $\kappa$ B $\alpha$  and p65, key steps in the activation of this pro-inflammatory pathway.[10]



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